Cas no 93081-15-3 (2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride)
2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride
- 2-[(Aminooxy)methyl]-1-chloro-3-fluorobenzene hydrochloride
- O-[(2-chloro-6-fluorophenyl)methyl]Hydroxylamine hydrochloride
- 2-Chloro-6-Fluorobenzyloxyamine HCl
- 12E-928
- 2-[(ammoniooxy)methyl]-1-chloro-3-fluorobenzene chloride, AldrichCPR
- O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
- J-523787
- SB76778
- DTXSID50594702
- MFCD01114572
- O-[(2-chloro-6-fluorophenyl)methyl]hydroxylamine;hydrochloride
- O-(2-Chloro-6-fluorobenzyl)hydroxylaminehydrochloride
- 93081-15-3
- AKOS005069576
- CS-0316847
- 2-[(Aminooxy)methyl]-1-chloro-3-fluorobenzene, HCl
- SCHEMBL1715797
- FT-0699229
- 2-[(Aminooxy)methyl]-1-chloro-3-fluorobenzene HCl
- Hydroxylamine, O-[(2-chloro-6-fluorophenyl)methyl]-, hydrochloride
- DB-361486
- 2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride
-
- MDL: MFCD01114572
- Inchi: 1S/C7H7ClFNO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H
- InChI Key: OHUZCHPFNKTBNZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CON)F.Cl
Computed Properties
- Exact Mass: 210.9966974g/mol
- Monoisotopic Mass: 210.9966974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 35.25000
- LogP: 3.37170
2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140009-1g |
O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride |
93081-15-3 | 95% | 1g |
$196.20 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O874019-50mg |
O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine hydrochloride |
93081-15-3 | ≥95% | 50mg |
¥207.00 | 2022-09-01 | |
| TRC | A639248-50mg |
2-[(aminooxy)methyl]-1-chloro-3-fluorobenzene hydrochloride |
93081-15-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639248-100mg |
2-[(aminooxy)methyl]-1-chloro-3-fluorobenzene hydrochloride |
93081-15-3 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A639248-500mg |
2-[(aminooxy)methyl]-1-chloro-3-fluorobenzene hydrochloride |
93081-15-3 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Apollo Scientific | PC4623-500mg |
O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride |
93081-15-3 | 95% | 500mg |
£89.00 | 2025-02-21 | |
| Apollo Scientific | PC4623-1g |
O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride |
93081-15-3 | 95% | 1g |
£118.00 | 2025-02-21 | |
| Apollo Scientific | PC4623-5g |
O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride |
93081-15-3 | 95% | 5g |
£316.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043205-1g |
2-[(Aminooxy)methyl]-1-chloro-3-fluorobenzenehydrochloride |
93081-15-3 | >95% | 1g |
1380.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043205-500mg |
2-[(Aminooxy)methyl]-1-chloro-3-fluorobenzenehydrochloride |
93081-15-3 | >95% | 500mg |
893.0CNY | 2021-07-13 |
2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride Suppliers
2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride
Introduction to 2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride (CAS No. 93081-15-3)
2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride, identified by its CAS number 93081-15-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both an aminooxy group and a chloro substituent on a fluorobenzene core imparts distinct reactivity and potential applications in drug development.
The aminooxy functional group, characterized by the -NH-O-CH2- moiety, is known for its ability to participate in diverse chemical transformations, including nucleophilic substitution reactions and the formation of oxime derivatives. These reactions are pivotal in the construction of complex molecular architectures, which are often required in the design of novel therapeutic agents. Furthermore, the chloro substituent at the ortho position relative to the fluorine atom introduces a region of electrophilic susceptibility, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This dual reactivity makes 2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride a versatile building block for synthetic chemists.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for pharmaceutical applications where bioavailability and formulation stability are paramount. This solubility profile facilitates its use in various biochemical assays and drug delivery systems, where compatibility with water-based environments is essential. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds due to their improved metabolic stability and binding affinity to biological targets. The incorporation of a fluorine atom into the benzene ring not only influences electronic properties but also modulates pharmacokinetic profiles, making such derivatives attractive candidates for further development.
In the realm of drug discovery, 2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride has been explored as a precursor for synthesizing small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in generating kinase inhibitors, where the combination of an aminooxy group and a fluorobenzene scaffold allows for precise modulation of binding interactions with protein targets. Additionally, the chloro substituent can be selectively removed or replaced to tailor the pharmacological properties of the final compound. Such flexibility is particularly valuable in optimizing lead compounds during the iterative process of drug development.
Recent research has also focused on the role of fluorinated aromatic compounds in oncology. The electron-withdrawing nature of the fluorine atom can enhance the binding affinity of small molecules to their biological targets, leading to increased therapeutic efficacy. Furthermore, fluorine atoms are often incorporated into drugs to improve their resistance to metabolic degradation by enzymes such as cytochrome P450 oxidases. The structural features of 2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride align well with these principles, suggesting its potential application in developing next-generation anticancer agents.
The synthesis of this compound involves multi-step organic transformations that require careful control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions to introduce the aminooxy group followed by halogenation at specific positions on the benzene ring. The final step typically involves salt formation with hydrochloric acid to improve stability and handling characteristics. Advances in catalytic methods have further refined these processes, enabling more efficient and sustainable production methods.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride and its biological targets. These studies have revealed insights into how structural modifications can influence binding affinity and selectivity, guiding medicinal chemists in designing optimized analogs. The integration of machine learning algorithms has accelerated this process by predicting binding affinities and identifying promising chemical scaffolds for further exploration.
The pharmaceutical industry continues to invest heavily in developing novel therapeutic agents derived from fluorinated aromatic compounds due to their broad range of biological activities. As research progresses, compounds like 2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride are expected to play a crucial role in addressing unmet medical needs across various therapeutic areas. Their unique structural features offer opportunities for innovation that could lead to breakthroughs in treating complex diseases.
In conclusion,2-(aminooxy)methyl-1-chloro-3-fluorobenzene hydrochloride (CAS No. 93081-15-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its combination of reactive functional groups and structural motifs makes it an invaluable intermediate for synthesizing bioactive molecules with diverse applications. As our understanding of medicinal chemistry evolves, compounds like this are poised to contribute substantially to advancements in therapeutic innovation.
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